molecular formula C16H11ClN2OS B5303051 4-Chloro-N-(5-phenyl-thiazol-2-yl)-benzamide

4-Chloro-N-(5-phenyl-thiazol-2-yl)-benzamide

Cat. No.: B5303051
M. Wt: 314.8 g/mol
InChI Key: KBCAEIWOKJXGJP-UHFFFAOYSA-N
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Description

4-Chloro-N-(5-phenyl-thiazol-2-yl)-benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a thiazole ring substituted with a phenyl group and a chloro-substituted benzamide moiety. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(5-phenyl-thiazol-2-yl)-benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Substitution with Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a halogenated thiazole.

    Formation of Benzamide: The final step involves the reaction of the substituted thiazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the benzamide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro-substituted benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or organolithium compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(5-phenyl-thiazol-2-yl)-benzamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(5-methyl-thiazol-2-yl)-benzamide
  • 4-Chloro-N-(5-ethyl-thiazol-2-yl)-benzamide
  • 4-Chloro-N-(5-phenyl-oxazol-2-yl)-benzamide

Uniqueness

4-Chloro-N-(5-phenyl-thiazol-2-yl)-benzamide is unique due to the specific substitution pattern on the thiazole ring and the presence of a chloro-substituted benzamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-chloro-N-(5-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-13-8-6-12(7-9-13)15(20)19-16-18-10-14(21-16)11-4-2-1-3-5-11/h1-10H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCAEIWOKJXGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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